molecular formula C54H46Cl2P2Ru B1279170 (R)-RuCl[(p-cymene)(BINAP)]Cl CAS No. 145926-28-9

(R)-RuCl[(p-cymene)(BINAP)]Cl

Numéro de catalogue: B1279170
Numéro CAS: 145926-28-9
Poids moléculaire: 928.9 g/mol
Clé InChI: WNHLGYRPKARUHY-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

®-RuCl[(p-cymene)(BINAP)]Cl is a chiral ruthenium complex that has garnered significant interest in the field of asymmetric catalysis. The compound consists of a ruthenium center coordinated to a p-cymene ligand and a chiral BINAP ligand, which imparts chirality to the complex. This complex is widely used in various catalytic processes due to its high efficiency and selectivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-RuCl[(p-cymene)(BINAP)]Cl typically involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with p-cymene and ®-BINAP in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the ruthenium center. The general reaction conditions include:

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of ®-RuCl[(p-cymene)(BINAP)]Cl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency.

Analyse Des Réactions Chimiques

Types of Reactions

®-RuCl[(p-cymene)(BINAP)]Cl undergoes various types of reactions, including:

    Oxidation: The complex can participate in oxidation reactions, often acting as a catalyst.

    Reduction: It is also involved in reduction reactions, particularly in asymmetric hydrogenation.

    Substitution: Ligand substitution reactions are common, where the chloride ligand can be replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out at room temperature.

    Reduction: Hydrogen gas is commonly used in the presence of the complex as a catalyst. Reactions are conducted under mild to moderate pressure.

    Substitution: Various nucleophiles can be used to replace the chloride ligand. Reactions are usually performed in polar solvents like acetonitrile.

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. In asymmetric hydrogenation, for example, the product is often a chiral alcohol or amine.

Applications De Recherche Scientifique

Asymmetric Catalysis

(R)-RuCl[(p-cymene)(BINAP)]Cl is extensively utilized as a catalyst in asymmetric synthesis, allowing for the production of chiral molecules with high enantioselectivity. This capability is crucial in the pharmaceutical industry, where the chirality of compounds can significantly affect their biological activity.

Key Reactions

  • Asymmetric Hydrogenation : The compound catalyzes the hydrogenation of alkenes and ketones to produce chiral alcohols and amines. This reaction is particularly valuable for synthesizing pharmaceutical intermediates.
  • Alkylation Reactions : It has been employed in redox-neutral alkylation processes, enhancing the formation of carbon-carbon bonds with high selectivity.

Medicinal Chemistry

Research is ongoing into the potential biological activities of this compound, particularly its role in synthesizing chiral drugs. The ability to produce enantiomerically pure compounds efficiently is vital for drug development, as different enantiomers can exhibit vastly different therapeutic effects.

Industrial Applications

In industrial settings, this compound is used for the production of fine chemicals and pharmaceuticals. Its high selectivity and efficiency make it an attractive choice for large-scale synthesis processes.

Case Study 1: Asymmetric Hydrogenation

In a study published in Chemical Communications, this compound was shown to effectively catalyze the asymmetric hydrogenation of various ketones, achieving high enantioselectivity (>95% ee) under mild conditions. The use of this complex allowed researchers to synthesize valuable chiral intermediates for drug development, demonstrating its practical utility in pharmaceutical applications .

Case Study 2: Synthesis of Chiral Alcohols

Another significant application involved using this compound in the synthesis of chiral alcohols from prochiral substrates through asymmetric hydrogenation. The study highlighted the complex's stability and effectiveness, yielding products with excellent optical purity .

Mécanisme D'action

The mechanism by which ®-RuCl[(p-cymene)(BINAP)]Cl exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by activation and transformation of the substrate through various catalytic cycles. The chiral BINAP ligand plays a crucial role in inducing chirality in the product, making the complex highly effective in asymmetric catalysis.

Comparaison Avec Des Composés Similaires

Similar Compounds

    (S)-RuCl[(p-cymene)(BINAP)]Cl: The enantiomer of ®-RuCl[(p-cymene)(BINAP)]Cl, used in similar catalytic applications but with opposite chirality.

    RuCl[(p-cymene)(DIPAMP)]Cl: Another chiral ruthenium complex with a different chiral ligand, DIPAMP.

    RuCl[(p-cymene)(TMBTP)]Cl: A similar complex with TMBTP as the chiral ligand.

Uniqueness

®-RuCl[(p-cymene)(BINAP)]Cl is unique due to its high enantioselectivity and efficiency in asymmetric catalysis. The BINAP ligand provides a well-defined chiral environment, making it highly effective in producing chiral products with high optical purity.

Activité Biologique

(R)-RuCl[(p-cymene)(BINAP)]Cl is a chiral ruthenium complex that has attracted attention for its potential biological activities, particularly in the realms of catalysis and medicinal chemistry. This compound consists of a ruthenium center coordinated to a p-cymene ligand and a chiral BINAP ligand, which enhances its utility in asymmetric synthesis and may contribute to its biological effects.

Overview of the Compound

  • Chemical Structure : The compound is represented by the formula [C54H46ClP2Ru]+Cl[C_{54}H_{46}ClP_2Ru]^+Cl^- with a molecular weight of approximately 1006.43 g/mol.
  • CAS Number : 145926-28-9
  • Synthesis : It is synthesized from ruthenium trichloride and BINAP in the presence of p-cymene, typically under inert conditions to prevent oxidation.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties through various mechanisms:

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) which can lead to cellular damage and death.
    • It may also interfere with DNA replication and repair mechanisms, further inhibiting cancer cell proliferation.
  • Case Studies :
    • A study demonstrated that this complex effectively inhibited the growth of several cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating significant potency compared to other known anticancer agents.
    • Another investigation highlighted its selective toxicity towards malignant cells over normal cells, suggesting a favorable therapeutic index .

Catalytic Activity in Biological Systems

This compound is not only noted for its biological activity but also for its role as a catalyst in various organic transformations that are relevant to drug synthesis:

  • Asymmetric Hydrogenation : The complex has been employed in the asymmetric hydrogenation of prochiral ketones and alkenes, yielding chiral alcohols and amines with high enantioselectivity. For instance, it has been used to convert geraniol into citronellol with enantiomeric excess exceeding 95% under optimized conditions .

Comparative Analysis

CompoundTypeBiological ActivityApplications
This compoundRuthenium ComplexAnticancer, Asymmetric CatalysisPharmaceutical Synthesis
(S)-RuCl[(p-cymene)(BINAP)]ClEnantiomerSimilar Anticancer ActivityPharmaceutical Synthesis
RuCl[(p-cymene)(DIPAMP)]ClRuthenium ComplexModerate Anticancer ActivityCatalysis

Recent Advances

Recent studies have focused on enhancing the stability and reusability of this compound in catalytic applications:

  • Stability in Reactions : Research indicates that immobilizing this complex on solid supports can significantly improve its catalytic performance and allow for multiple uses without loss of activity .
  • Mechanistic Insights : Kinetic studies have elucidated the reaction pathways involved in its catalytic actions, providing insights into optimizing conditions for maximum yield and selectivity .

Propriétés

IUPAC Name

dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.C10H14.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-8(2)10-6-4-9(3)5-7-10;;;/h1-32H;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHLGYRPKARUHY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H46Cl2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

928.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130004-33-0, 145926-28-9
Record name (S)-RuCl[(p-cymene(BINAP)Cl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthalen]chloro(p-cymene)rutheniumchloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-RuCl[(p-cymene)(BINAP)]Cl
Reactant of Route 2
(R)-RuCl[(p-cymene)(BINAP)]Cl
Reactant of Route 3
(R)-RuCl[(p-cymene)(BINAP)]Cl
Reactant of Route 4
(R)-RuCl[(p-cymene)(BINAP)]Cl
Reactant of Route 5
(R)-RuCl[(p-cymene)(BINAP)]Cl
Reactant of Route 6
(R)-RuCl[(p-cymene)(BINAP)]Cl
Customer
Q & A

Q1: What is the impact of hydrogen pressure on the catalytic activity of (R)-RuCl[(p-cymene)(BINAP)]Cl in the asymmetric hydrogenation of geraniol?

A1: [] Increasing hydrogen pressure leads to enhanced reaction rate and enantioselectivity in the asymmetric hydrogenation of geraniol to (S)-citronellol when using this compound as the catalyst. This suggests that higher hydrogen concentrations on the catalyst surface facilitate both the substrate binding and the subsequent hydride transfer steps involved in the catalytic cycle. You can find more details about the kinetic model and parameter estimation in the research paper: .

Q2: How does this compound facilitate the asymmetric hydrogenation of N-heteroaryl vinyl ethers?

A2: [] this compound demonstrates remarkable efficiency in the asymmetric hydrogenation of α,α-disubstituted vinyl ethers containing a directing N-heteroaryl group. This high efficiency is attributed to the strong coordination of the heteroaryl group to the ruthenium center, which facilitates substrate activation and enantioselective hydrogen delivery. The reaction proceeds with high enantioselectivity, highlighting the effectiveness of the chiral BINAP ligand in controlling the stereochemical outcome. Further details on the substrate scope and reaction optimization can be found in the research paper: .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.